molecular formula C11H9F6NO3 B2806959 2,5-Bis(2,2,2-trifluoroethoxy)benzamide CAS No. 50778-63-7

2,5-Bis(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B2806959
CAS No.: 50778-63-7
M. Wt: 317.187
InChI Key: DCKYXXJKJFMWFZ-UHFFFAOYSA-N
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Description

“2,5-Bis(2,2,2-trifluoroethoxy)benzamide” is a chemical compound . It is also known as “N-(2-Piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide” or "Flecainide" .


Synthesis Analysis

The synthesis of “this compound” involves reacting 2,5-bis(2,2,2-trifluorethoxy)-acetophenone with a hypochlorite . The acid thus obtained is used for the economical synthesis of 2,5-bis(2,2,2-trifluorethoxy)-N-(2-piperidylmethyl) benzamide .


Molecular Structure Analysis

The molecular formula of “this compound” is C17H20F6N2O3 . The molecular weight is 414.3427 . The IUPAC Standard InChI is InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26) .


Chemical Reactions Analysis

The preparation process of “this compound” comprises reacting 2,5-bis(2,2,2-trifluorethoxy)-acetophenone with a hypochlorite . The acid thus obtained is used for the economical synthesis of 2,5-bis(2,2,2-trifluorethoxy)-N-(2-piperidylmethyl) benzamide .


Physical and Chemical Properties Analysis

The physical form of “this compound” is a crystal or powder . It has a molecular weight of 414.3427 .

Scientific Research Applications

Antiarrhythmic Activity

2,5-Bis(2,2,2-trifluoroethoxy)benzamide has been explored for its potential antiarrhythmic activity. Research has shown that compounds derived from this chemical, particularly when combined with a heterocyclic amide side chain, exhibit significant oral antiarrhythmic activity in mice. Notably, both tertiary and secondary benzamides derived from this compound have demonstrated activity, with the nature of the amine nitrogen and the link between the heterocycle and amide nitrogen influencing the antiarrhythmic effectiveness significantly (Banitt et al., 1977); (Banitt et al., 1975).

Synthesis for Metabolic Studies

The compound has been used in the synthesis of labeled forms for metabolic studies. An example is the labeling of flecainide acetate with carbon-14 at the carboxamide position, which was done to facilitate metabolic studies (Banitt & Conard, 1981).

Analytical Methods Development

Significant work has been done to develop analytical methods for quantifying the presence of this compound derivatives in biological samples. For example, a fluorometric method was developed for quantifying flecainide acetate, a derivative, in human plasma (Chang et al., 1983); (Chang et al., 1983).

Impurity Identification and Control

Recent studies have also focused on identifying and controlling the impurities in the synthesis of flecainide acetate, which is closely related to this compound. This includes the characterization of process-related impurities and strategies for their control (Takale et al., 2022).

Gelation Studies

A study on a highly fluorinated bis-benzamide showed its ability to gelate isopropanol at low concentrations, indicating potential applications in material science and organic gelation (Loiseau et al., 2002).

Cardiac Effects

Research on flecainide, a derivative of this compound, has shown its effect on action potentials and arrhythmias in mammalian myocardium. This study contributes to understanding the drug's cardiac pharmacodynamics (Borchard & Boisten, 1982).

Mechanism of Action

While the specific mechanism of action for “2,5-Bis(2,2,2-trifluoroethoxy)benzamide” is not mentioned in the search results, it’s worth noting that its known variant “Flecainide” works by decreasing the entry of sodium in heart cells, causing prolongation of the cardiac action potential .

Safety and Hazards

When handling “2,5-Bis(2,2,2-trifluoroethoxy)benzamide”, it is advised to avoid breathing mist, gas or vapours and avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Properties

IUPAC Name

2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F6NO3/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKYXXJKJFMWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)N)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F6NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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